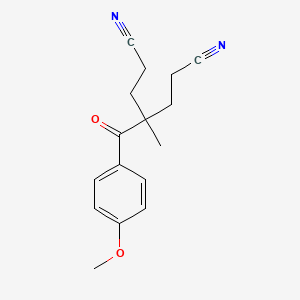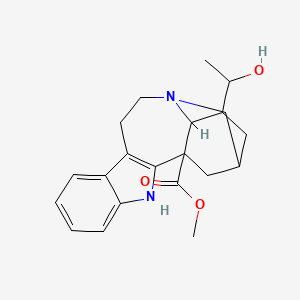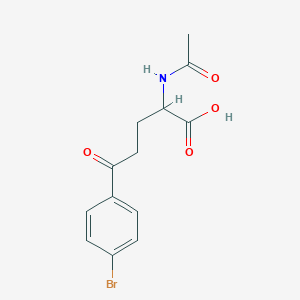
1-Ethyl-2-phenyl-1,3,2-diazaborolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-phenyl-1,3,2-diazaborolidine is a heterocyclic compound containing boron, nitrogen, and carbon atoms. It is part of the diazaborolidine family, which is known for its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Ethyl-2-phenyl-1,3,2-diazaborolidine can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with ethylenediamine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the diazaborolidine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-2-phenyl-1,3,2-diazaborolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can lead to the formation of boron-nitrogen compounds with different oxidation states.
Substitution: Substitution reactions involve replacing one of the substituents on the diazaborolidine ring with another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require catalysts like palladium or nickel to facilitate the process.
Major Products
The major products formed from these reactions include various boronic acid derivatives, reduced boron-nitrogen compounds, and substituted diazaborolidine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-phenyl-1,3,2-diazaborolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with various biomolecules.
Industry: In the materials science field, this compound is used in the development of advanced materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 1-ethyl-2-phenyl-1,3,2-diazaborolidine involves its ability to form stable complexes with other molecules. The boron atom in the compound acts as a Lewis acid, allowing it to interact with Lewis bases such as amines and alcohols. This interaction can lead to the formation of stable adducts, which are crucial in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,2-Benzodiazaborol-2-yl: Similar in structure but contains a benzene ring.
1,3,2-Diazaborol-2-yl: Lacks the ethyl and phenyl substituents.
1,3,2-Diazaborolidinyl: Similar structure but with different substituents.
Uniqueness
1-Ethyl-2-phenyl-1,3,2-diazaborolidine is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability .
Eigenschaften
CAS-Nummer |
5898-35-1 |
|---|---|
Molekularformel |
C10H15BN2 |
Molekulargewicht |
174.05 g/mol |
IUPAC-Name |
1-ethyl-2-phenyl-1,3,2-diazaborolidine |
InChI |
InChI=1S/C10H15BN2/c1-2-13-9-8-12-11(13)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
InChI-Schlüssel |
XBJAATUVFNUHFT-UHFFFAOYSA-N |
Kanonische SMILES |
B1(NCCN1CC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


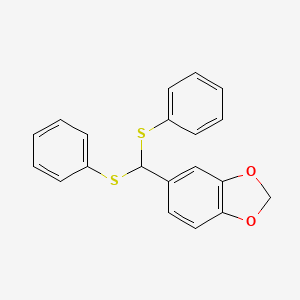
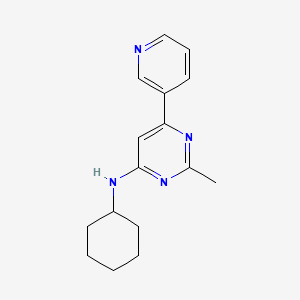


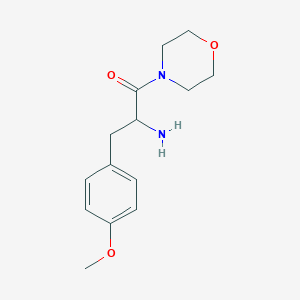

![2-(Carboxymethyl)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14740812.png)

![(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14740838.png)
